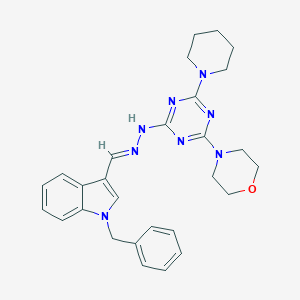
1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound also exhibits antimicrobial activity and has been shown to be effective against a wide range of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone in lab experiments include its potent anti-cancer and antimicrobial activity. However, the limitations of using this compound include its complex synthesis method and potential toxicity.
Future Directions
There are several future directions for the research and development of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to evaluate the toxicity and safety of this compound for potential clinical use.
Synthesis Methods
The synthesis of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone involves the reaction of indole-3-carbaldehyde with hydrazine hydrate followed by the addition of 4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine. The resulting product is then treated with benzyl bromide to obtain the final compound.
Scientific Research Applications
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential therapeutic applications. It exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. This compound also exhibits antimicrobial activity and has been shown to be effective against a wide range of bacterial and fungal strains.
properties
Product Name |
1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone |
|---|---|
Molecular Formula |
C28H32N8O |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H32N8O/c1-3-9-22(10-4-1)20-36-21-23(24-11-5-6-12-25(24)36)19-29-33-26-30-27(34-13-7-2-8-14-34)32-28(31-26)35-15-17-37-18-16-35/h1,3-6,9-12,19,21H,2,7-8,13-18,20H2,(H,30,31,32,33)/b29-19+ |
InChI Key |
CDWLFEVQCGBULK-VUTHCHCSSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301479.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301481.png)
![ethyl (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301484.png)
![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate](/img/structure/B301485.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301486.png)
![ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301487.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301488.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B301490.png)
![ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate](/img/structure/B301491.png)
![N-{2-[(1-naphthylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide](/img/structure/B301492.png)
![N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B301493.png)
![N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B301496.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B301497.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301499.png)